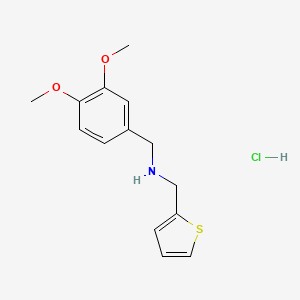
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride is a synthetic organic compound that features a benzylamine structure with methoxy groups and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and thiophene-2-carboxaldehyde.
Formation of Intermediate: The aldehydes undergo a reductive amination reaction with an amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or thiophene derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
- N-(3,4-dimethoxybenzyl)-N-methylamine hydrochloride
- N-(thien-2-ylmethyl)-N-methylamine hydrochloride
Uniqueness
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride is unique due to the presence of both methoxy-substituted benzyl and thiophene moieties, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
N-(3,4-dimethoxybenzyl)-N-(thien-2-ylmethyl)amine hydrochloride is a synthetic organic compound with potential biological activity that has garnered attention in various research domains. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of C14H18ClNO2S and a molar mass of 299.82 g/mol. Its structure features methoxy-substituted benzyl and thiophene moieties, which may contribute to its unique biological activities. The compound can be synthesized through reductive amination of 3,4-dimethoxybenzaldehyde and thiophene-2-carboxaldehyde, followed by hydrochloride salt formation .
The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The specific pathways modulated by this compound are still under investigation, but it is believed to affect cellular signaling processes that could lead to therapeutic outcomes.
Anticancer Potential
Studies focusing on related compounds have demonstrated anticancer properties. For example, some benzylamine derivatives have been shown to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The presence of the thiophene ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Studies and Research Findings
- Antinociceptive Effects : In studies evaluating the pain-relieving properties of structurally related compounds, significant anti-nociceptive effects were observed in animal models. These findings suggest that this compound may also possess similar analgesic properties .
- DPP-4 Inhibition : Although not directly tested on this compound, related benzylamine derivatives have been identified as potent DPP-4 inhibitors, which are crucial in managing diabetes. Such findings highlight a potential pathway for further exploration regarding glucose metabolism regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-N-methylamine hydrochloride | Structure | Antimicrobial |
| N-(thien-2-ylmethyl)-N-methylamine hydrochloride | Structure | Anticancer |
This table illustrates how similar compounds have been studied for their biological activities, providing a basis for hypothesizing the effects of this compound.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S.ClH/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12;/h3-8,15H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSZITHCSZMPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














